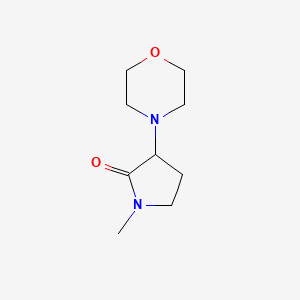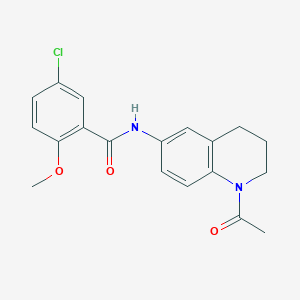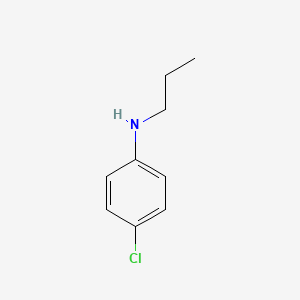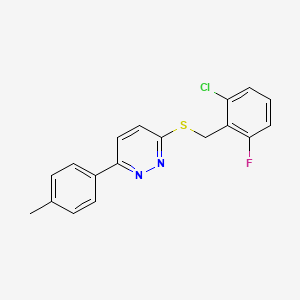![molecular formula C21H23NO7 B2505605 Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate CAS No. 622356-17-6](/img/structure/B2505605.png)
Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate is a compound that appears to be related to a class of chemicals that are used in various synthetic processes. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be applicable to the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of esterification and polymerization reactions. For instance, the synthesis of hyperbranched polyesters from dimethyl 5-(2-hydroxyethoxy)isophthalate involves condensation polymerization with core molecules like trimethyl 1,3,5-benzenetricarboxylate or dimethyl isophthalate . Similarly, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate involves esterification with methanol and subsequent reaction with methyl 2-chloropropionate . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often includes bicyclic systems and ester groups. For example, the chemiluminescent substrates synthesized in one study include 1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes, which also feature a bicyclic dioxetane structure . These structures are known for their stability and reactivity, which could be relevant for the compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds show a range of selectivity and stability. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole is used for selective esterification of benzylic alcohols and phenols under Mitsunobu conditions, indicating that the compound might also be amenable to selective reaction conditions . Additionally, the thermal stability of certain chemiluminescent substrates suggests that this compound might also exhibit stability under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of this compound. Hyperbranched polyesters based on similar monomers are soluble in common organic solvents and have low intrinsic viscosities . This suggests that the compound may also be soluble in organic solvents, which could be important for its application in various chemical processes. The thermal stability of related chemiluminescent substrates also points to the potential for this compound to be stable under elevated temperatures .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Flash Vacuum Pyrolysis : A study discusses the synthesis of dimethyl anti-7-nitro-2,5-norbornadiene-2,3-dicarboxylate, involving compounds with bicyclic structures similar to the one . This research highlights methods for synthesizing complex organic compounds and their pyrolysis to obtain products like dimethyl phthalate, demonstrating the compound's potential in synthetic organic chemistry and materials science (Marchand, Reddy, & Dave, 1991).
Hyperbranched Polyesters : Another study explores the synthesis, structure, and properties of core-terminated hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate. This research is indicative of the compound's application in developing new polymeric materials with potential uses in coatings, adhesives, and other polymer technologies (Parker & Feast, 2001).
Material Properties and Applications
Metal–Organic Frameworks (MOFs) : Research into carboxylate-assisted acylamide metal–organic frameworks reveals the synthesis, structure, thermostability, and luminescence of such frameworks. This suggests the relevance of similar compounds in constructing MOFs with potential applications in gas storage, separation, and catalysis (Sun et al., 2012).
Crystal Structure Analysis : Studies on the crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate provide insights into the molecular frameworks and supramolecular aggregation of isophthalates. This research is foundational for understanding the molecular arrangements that influence the properties and applications of these compounds in materials science (Hauptvogel, Seichter, & Weber, 2018).
Polymer Synthesis and Characterization
Aromatic Polyesters with Chiral Pendent Group : A study on the synthesis and properties of thermally stable and optically active novel wholly aromatic polyesters containing a chiral pendent group showcases the potential of similar compounds in creating polymers with specific optical properties. Such materials could find applications in advanced photonics and optoelectronics (Mallakpour & Kolahdoozan, 2007).
Propiedades
IUPAC Name |
dimethyl 5-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-19(2)20(3)6-7-21(19,15(24)14(20)23)18(27)22-13-9-11(16(25)28-4)8-12(10-13)17(26)29-5/h8-10H,6-7H2,1-5H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJRGZAQNOBANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)
![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-phenylethyl)urea](/img/structure/B2505536.png)
![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)


![(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505543.png)
![6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2505544.png)
